H-DL-Leu-Obzl p-tosylate
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Overview
Description
H-DL-Leu-Obzl p-tosylate: is a chemical compound with the IUPAC name benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate. It is a derivative of leucine, an essential amino acid, and is often used in peptide synthesis and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Leu-Obzl p-tosylate typically involves the esterification of DL-leucine with benzyl alcohol, followed by the tosylation of the resulting ester. The reaction conditions often include the use of a strong acid catalyst for esterification and a base for the tosylation step .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification and tosylation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: H-DL-Leu-Obzl p-tosylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The tosylate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide or ammonia.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: H-DL-Leu-Obzl p-tosylate is widely used in peptide synthesis as a protecting group for amino acids. It helps in the selective formation of peptide bonds without unwanted side reactions .
Biology: In biological research, this compound is used to study protein synthesis and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems .
Medicine: It is used to create peptide analogs that can mimic or inhibit biological processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of H-DL-Leu-Obzl p-tosylate involves its role as a protecting group in peptide synthesis. The benzyl ester and tosylate groups protect the amino and carboxyl groups of leucine, respectively, allowing for selective reactions at other sites. This protection is crucial for the stepwise synthesis of peptides, ensuring that only the desired peptide bonds are formed .
Comparison with Similar Compounds
H-DL-Leu-OBzl: Similar to H-DL-Leu-Obzl p-tosylate but lacks the tosylate group.
H-DL-Leu-OMe: A methyl ester derivative of leucine.
H-DL-Leu-OEt: An ethyl ester derivative of leucine.
Uniqueness: this compound is unique due to the presence of both benzyl and tosylate groups, which provide dual protection for the amino and carboxyl groups of leucine. This dual protection is advantageous in complex peptide synthesis, allowing for greater control and selectivity in the formation of peptide bonds .
Properties
IUPAC Name |
benzyl 2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQGHKVYLQBJLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513205 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl leucinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200123-51-9 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl leucinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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